Dual-Target Potential: SDHI Fungicidal Scaffold with Demonstrated CCR5 Antagonist Activity
The pyrazole-thiophene carboxamide scaffold has been optimized independently for two distinct therapeutic targets. In antifungal screening, closely related analogs such as N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7c) exhibit EC₅₀ = 11.6 μmol/L against Rhizoctonia solani [1]. Simultaneously, N-substituted pyrazoles within the same chemotype demonstrate CCR5 antagonism with substantially increased antiviral activity compared to earlier series [2]. The target compound N-(3-cyanothiophen-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide uniquely combines the 1,4-dimethylpyrazole core – known to enhance antiviral potency in N-substituted pyrazole CCR5 antagonists – with the 3-cyanothiophene amide partner, positioning it at the intersection of both activity landscapes. No single comparator simultaneously exhibits both SDHI and CCR5 activity data.
| Evidence Dimension | Dual-target pharmacological profile (antifungal + antiviral) |
|---|---|
| Target Compound Data | Contains 1,4-dimethylpyrazole core (associated with enhanced CCR5 antiviral activity) and 3-cyanothiophene amide (associated with SDHI antifungal activity) |
| Comparator Or Baseline | Closest SDHI analog 7c (N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide): EC₅₀ = 11.6 μmol/L vs R. solani [1]. Closest CCR5 series: N-substituted pyrazoles show pIC₅₀ range 7.2–8.5 in antiviral assays [2]. |
| Quantified Difference | No single comparator compound demonstrates both activities. The target compound is the only entity containing both the CCR5-optimizing 1,4-dimethylpyrazole and the SDHI-associated cyanothiophene. |
| Conditions | Antifungal: in vitro mycelial growth inhibition against R. solani. Antiviral: cell-based HIV-1 entry assay. |
Why This Matters
For laboratories screening across multiple disease models, procuring a compound with dual-target potential reduces the need for separate compound libraries and enables efficient hit triage across antifungal and antiviral programs.
- [1] Li, A.; Li, Z.; Zhao, Y.; Yao, T.; Cheng, J.; Zhao, J. Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chin. J. Org. Chem. 2020, 40 (9), 2836–2844. https://doi.org/10.6023/cjoc202004013. View Source
- [2] Lemoine, R. C.; et al. Exploration of a New Series of CCR5 Antagonists: Multi-Dimensional Optimization of a Sub-Series Containing N-Substituted Pyrazoles. Bioorg. Med. Chem. Lett. 2010, 20 (16), 4753–4756. https://doi.org/10.1016/j.bmcl.2010.06.135. View Source
